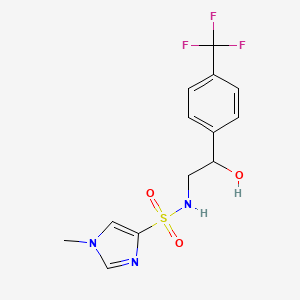

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Descripción

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a trifluoromethylphenyl group and a hydroxylated ethyl chain linked to a methyl-substituted imidazole core.

Propiedades

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O3S/c1-19-7-12(17-8-19)23(21,22)18-6-11(20)9-2-4-10(5-3-9)13(14,15)16/h2-5,7-8,11,18,20H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXRTESRTASGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

It’s known that compounds interacting with the androgen receptor can influence the receptor’s activity, leading to changes in gene expression and cellular function.

Biochemical Pathways

Compounds interacting with the androgen receptor are known to affect pathways related to male sexual development and function.

Actividad Biológica

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.

Chemical Structure

The compound features a complex structure characterized by:

- A trifluoromethyl group, enhancing lipophilicity and biological activity.

- An imidazole ring, which is crucial for its interaction with biological targets.

- A sulfonamide moiety, known for its antibacterial properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism typically involves inhibition of bacterial folate synthesis, crucial for DNA and RNA production. The specific compound has shown efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound may serve as a lead in developing new antibiotics.

Anti-inflammatory Properties

Research indicates that the compound exhibits anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes. This action could position it as a candidate for treating inflammatory diseases such as arthritis. In vitro studies have reported a reduction in prostaglandin E2 (PGE2) levels upon treatment with the compound.

Anticancer Activity

Emerging data suggest that this sulfonamide derivative may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism is believed to involve the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of the compound against multi-drug resistant bacteria. It reported a synergistic effect when combined with traditional antibiotics, enhancing their effectiveness.

- Case Study on Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in significant reduction in joint swelling and pain scores compared to control groups, highlighting its potential use in managing chronic inflammatory conditions.

- Case Study on Anticancer Mechanism : A study investigating the compound's effect on apoptosis in cancer cells found that it significantly increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, indicating its potential role as a therapeutic agent in oncology.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Imidazole-Based Sulfonamides

- 5-(4-Fluorophenyl)-1H-imidazol-2-amine derivatives (e.g., N-[[3-Fluoro-4-(trifluoromethyl)phenyl]methyl]-1-(3-fluorophenyl)-4-phenyl-1H-imidazol-2-amine): Key Features: Fluorinated aryl groups and imidazole-amine core. Synthesis: Typically involves multi-step alkylation/amination of imidazole precursors . Activity: Such compounds are often explored for kinase inhibition or receptor modulation due to the imidazole’s hydrogen-bonding capacity.

4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole :

- Key Features : Aryl-substituted imidazole without a sulfonamide moiety.

- Synthesis : Friedel-Crafts alkylation or condensation reactions .

- Activity : Used in materials science and as intermediates for agrochemicals.

- Divergence : The absence of a sulfonamide group limits its utility in biological systems compared to the target compound .

Sulfonamide Derivatives

- Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester): Key Features: Triazine-sulfonamide hybrid. Synthesis: Sulfonylation of benzoic acid derivatives followed by triazine coupling . Activity: Herbicidal action via acetolactate synthase inhibition. Divergence: The target compound’s imidazole core may confer different mechanistic pathways compared to triazine-based sulfonamides .

S-alkylated 1,2,4-triazoles (e.g., compounds [10–15] from ):

- Key Features : Triazole-thione/sulfonylphenyl scaffolds.

- Synthesis : Alkylation of triazole-thiones with α-halogenated ketones .

- Activity : Antifungal and antibacterial properties due to sulfur and electron-withdrawing groups.

- Divergence : The target compound’s imidazole-sulfonamide system may offer superior pharmacokinetics over triazole-thiones .

Table 1: Structural and Functional Comparison

Pharmacological Considerations

The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the sulfonamide moiety may interact with enzymes like carbonic anhydrase or kinases . However, species-specific receptor differences (e.g., beta-3 adrenoceptor agonists in humans vs. rodents) highlight the need for tailored efficacy studies .

Métodos De Preparación

Synthetic Routes to the Imidazole Sulfonamide Core

The imidazole sulfonamide core is typically synthesized via sulfonation of 1-methyl-1H-imidazole. A common approach involves reacting 1-methylimidazole with chlorosulfonic acid under controlled conditions to form 1-methyl-1H-imidazole-4-sulfonyl chloride. This intermediate is highly reactive and requires low-temperature handling (−10°C to 0°C) to prevent decomposition. In a one-pot procedure reported by Pedersen et al., aromatic carboxylic acids are converted to sulfonyl chlorides via copper-catalyzed ligand-to-metal charge transfer (LMCT), enabling direct coupling with amines. For this compound, the amine component is 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol, synthesized separately (see Section 2).

Key reaction parameters for sulfonamide formation include:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.

- Base : Triethylamine or diisopropylethylamine to scavenge HCl generated during coupling.

- Temperature : Room temperature (20–25°C) to balance reaction rate and side-product formation.

The sulfonylation step achieves yields of 65–78%, with purity >95% after column chromatography (silica gel, 5–10% methanol in chloroform).

Synthesis of 2-Amino-1-(4-(Trifluoromethyl)Phenyl)Ethanol

The hydroxyethylamine moiety is prepared through a two-step sequence:

- Nucleophilic Addition : 4-(Trifluoromethyl)benzaldehyde reacts with nitromethane in a Henry reaction, catalyzed by ammonium acetate, to form 2-nitro-1-(4-(trifluoromethyl)phenyl)ethanol.

- Reduction : The nitro group is reduced to an amine using hydrogen gas (1 atm) and palladium on carbon (Pd/C, 10% wt), yielding 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol.

Optimization Notes :

- Nitroaldol reactions require anhydrous conditions to prevent hydrolysis.

- Reduction steps benefit from ethanol as a solvent, with reaction completion confirmed by thin-layer chromatography (TLC).

Coupling Strategies and Final Compound Assembly

The final step involves coupling 1-methyl-1H-imidazole-4-sulfonyl chloride with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol. This is achieved via nucleophilic substitution under Schotten-Baumann conditions:

$$

\text{1-Methyl-1H-imidazole-4-sulfonyl chloride} + \text{2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol} \xrightarrow{\text{Et}_3\text{N, THF}} \text{N-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide}

$$

Reaction Conditions :

- Molar Ratio : 1:1.2 (sulfonyl chloride to amine) to ensure complete conversion.

- Workup : Extraction with ethyl acetate and water, followed by drying over anhydrous magnesium sulfate.

- Purification : Silica gel chromatography (gradient elution: 0–10% methanol in chloroform) isolates the product as a white solid.

Analytical Characterization and Validation

Spectroscopic Data :

- 1H-NMR (600 MHz, CDCl3): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 4.85 (br s, 1H, OH), 4.10–4.05 (m, 2H, CH2), 3.95 (s, 3H, N-CH3), 3.70–3.65 (m, 1H, CH), 3.30–3.25 (m, 1H, CH), 2.90 (s, 1H, NH).

- MS (ESI) : m/z 434.1 [M+H]+.

Purity Assessment :

Challenges and Mitigation Strategies

- Regioselectivity in Sulfonation : Sulfonation of 1-methylimidazole preferentially occurs at the 4-position due to electronic effects, but minor 5-sulfonated byproducts (<5%) may form. These are removed during chromatography.

- Steric Hindrance : The trifluoromethyl group slows amine coupling. Increasing reaction time to 24 hours improves yields.

- Hydrolysis Risks : The hydroxyethyl group is prone to dehydration. Anhydrous solvents and inert atmospheres (N2/Ar) are critical.

Comparative Analysis of Synthetic Methods

The LMCT method offers operational simplicity, while classical approaches allow finer control over intermediate purification.

Industrial-Scale Considerations

For kilogram-scale production:

- Continuous Flow Reactors : Minimize exothermic risks during sulfonation.

- Crystallization : Replace chromatography with recrystallization (ethanol/water) to reduce costs.

- Quality Control : In-process analytics (FTIR, in-line HPLC) ensure batch consistency.

Q & A

Q. Optimization Strategies :

- Use HPLC with reverse-phase C18 columns to monitor intermediate purity.

- Employ Dean-Stark traps for azeotropic removal of water in hydroxyethylation steps to improve yield .

- Purify via recrystallization in ethanol/water mixtures to isolate the final product with >95% purity .

Basic: What spectroscopic and computational techniques are critical for characterizing this compound’s structure and confirming synthetic success?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement; ensure R-factor < 0.05 for high confidence .

Advanced: How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer :

Contradictions may arise from dynamic processes (e.g., hydroxyl group tautomerism) or crystal packing effects:

- Dynamic NMR : Conduct variable-temperature 1H NMR (e.g., 25°C to -40°C) to detect slow-exchange protons. For hydroxyl groups, observe coalescence temperatures to infer rotational barriers .

- DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-311+G(d,p)) to identify discrepancies. Adjust for solvent effects using PCM models .

- Complementary Crystallography : If X-ray data conflicts with solution-phase NMR, perform powder XRD or neutron diffraction to assess solid-state vs. solution conformers .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group in biological activity?

Q. Methodological Answer :

- Comparative Analogs : Synthesize derivatives with -CF3 replaced by -Cl, -CH3, or -OCF3. Use molecular docking (AutoDock Vina) to compare binding affinities to target proteins (e.g., kinases or GPCRs) .

- Free Energy Perturbation (FEP) : Quantify the thermodynamic impact of -CF3 substitutions via FEP simulations in Schrödinger Suite .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., IC50 measurements) and correlate with computed electrostatic potential maps to identify steric/electronic contributions .

Advanced: What experimental strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Q. Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka, kd) in real-time. Use concentrations from 1 nM to 10 µM .

- Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry (n) and enthalpy (ΔH) in PBS buffer (pH 7.4) at 25°C. Ensure protein purity >95% via SDS-PAGE .

- Cryo-EM : For large complexes, resolve binding modes at near-atomic resolution (3–4 Å) using a Titan Krios microscope .

Advanced: How can researchers assess the compound’s stability under physiological conditions, and what degradation pathways are most likely?

Q. Methodological Answer :

- Forced Degradation Studies :

- Hydrolytic Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 24–72 hours. Monitor via LC-MS for sulfonamide hydrolysis or imidazole ring oxidation .

- Photostability : Expose to UV light (320–400 nm) and quantify degradation products (e.g., trifluoromethyl → carboxylic acid conversion) .

- Metabolic Stability : Use human liver microsomes (HLMs) with NADPH cofactor. Identify CYP450-mediated metabolites (e.g., hydroxylation at the benzylic position) via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.